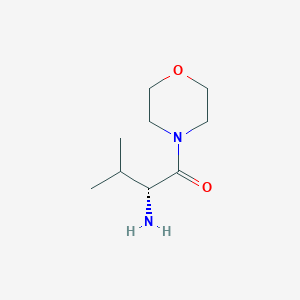

(2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one

Description

Morpholine-Containing Scaffolds in CNS-Targeted Drug Discovery

Morpholine derivatives occupy a prominent position in CNS pharmacology due to their balanced lipophilicity-hydrophilicity profile and capacity to engage in hydrogen-bonding interactions. The morpholine ring’s weak basicity (pK~a~ ≈ 6–7) enables pH-dependent solubility, facilitating passive diffusion across the BBB while maintaining sufficient aqueous solubility for systemic distribution. In (2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one, the morpholine moiety serves dual functions: (1) as a hydrogen-bond acceptor via its oxygen atom, and (2) as a conformational scaffold that positions the amino and methyl groups for optimal target engagement.

Comparative studies of morpholine-containing analogs demonstrate that the ring’s chair-like conformation enhances metabolic stability compared to flexible aliphatic amines. For instance, replacing piperidine with morpholine in mGlu2 negative allosteric modulators increased brain-to-plasma ratios (K~p~) from 0.30 to 5.62, underscoring morpholine’s superiority in CNS penetration. The current compound’s molecular weight (186.25 g/mol) and calculated partition coefficient (logP ≈ 0.8) align with Lipinski’s guidelines for BBB-permeable molecules, further validating its scaffold suitability.

Properties

IUPAC Name |

(2R)-2-amino-3-methyl-1-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)8(10)9(12)11-3-5-13-6-4-11/h7-8H,3-6,10H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDFDFVIXKMPIB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with morpholine in the presence of a suitable catalyst to form the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Heterocycle Variations: Morpholine vs. Pyrrolidine

Compound QD-7093: (R)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one (CAS: 1334701-05-1) .

- Key Difference : Pyrrolidine replaces morpholine.

- Impact: Pyrrolidine’s smaller ring (5-membered vs. morpholine’s 6-membered) reduces steric hindrance and alters electron density.

- Application : Used in peptide mimetics due to its compact structure.

Substituted Morpholine Derivatives

Compound 1260498-34-7 : 3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one .

- Key Difference : Dimethyl-substituted morpholine and aromatic phenyl group.

- The aromatic substituent enhances lipophilicity, reducing aqueous solubility compared to the parent compound.

- Application : Likely explored in CNS drug discovery due to lipophilic aromatic moieties.

Complex Morpholine-Containing Scaffolds

Example 60 (Patent): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide .

- Key Difference: Pyrazolo-pyrimidine and chromenone cores with morpholine.

- Impact : The extended π-system and sulfonamide group enhance target specificity (e.g., kinase inhibition) but reduce metabolic stability. Molecular weight (599.1 g/mol) limits blood-brain barrier penetration compared to the simpler target compound (MW ~200–250 g/mol).

- Application : Anticancer agents due to kinase inhibition.

Toxicity and Regulatory Considerations

CAS 119344-86-4: 2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one .

- Key Difference: Dimethylamino and aromatic substituents.

- Impact : Reproductive toxicity (SVHC classification) likely arises from aromatic bioaccumulation and metabolic activation. The target compound’s lack of aromatic groups may confer a safer profile.

- Regulatory Status : Proposed for SVHC listing in the EU, emphasizing the need for structural simplification in drug design.

Structural and Functional Analysis Table

Research Findings and Implications

- Stereochemistry : The (2R)-configuration in the target compound is critical for enantioselective interactions, as seen in Example 60’s 96.21% enantiomeric excess .

- Heterocycle Effects : Morpholine’s oxygen atom enhances solubility compared to pyrrolidine, making it preferable in hydrophilic drug formulations .

- Toxicity Avoidance : Simplifying structures by removing aromatic groups (cf. CAS 119344-86-4) mitigates toxicity risks .

Biological Activity

(2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one, also known as a morpholine derivative, is an amino ketone characterized by its unique structure that includes an amino group, a methyl group, and a morpholine ring attached to a butanone backbone. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C9H18N2O2

- Molecular Weight : 186.25 g/mol

- CAS Number : 1568072-03-6

The presence of the morpholine ring allows for interactions with hydrophobic regions of biological molecules, while the amino group can form hydrogen bonds, making it a versatile candidate for drug design and development.

The biological activity of (2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound's structure facilitates:

- Hydrogen Bond Formation : The amino group can engage in hydrogen bonding with enzymes and receptors, influencing their activity.

- Hydrophobic Interactions : The morpholine ring enhances the compound's affinity for lipid membranes and hydrophobic pockets within proteins.

These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects such as enzyme inhibition and modulation of neurotransmitter systems.

Research Findings

Recent studies have highlighted several biological activities associated with (2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one:

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit the secretion of certain proteins in bacterial models, suggesting potential applications in antimicrobial therapies .

Neuropharmacological Effects

The compound has been investigated for its anxiolytic properties. It appears to interact with the sigma-1 receptor (σ1R), which plays a crucial role in the modulation of anxiety responses. In animal models, administration of (2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one resulted in reduced anxiety-like behavior, indicating its potential as a therapeutic agent for anxiety disorders .

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of (2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one:

- Pharmacokinetic Studies : In one study involving animal models, the compound was administered at varying doses to assess absorption, distribution, metabolism, and excretion (ADME). Results indicated favorable pharmacokinetic properties, including good bioavailability and a half-life suitable for therapeutic use .

- Therapeutic Applications : A clinical trial investigated the efficacy of (2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one in patients with generalized anxiety disorder (GAD). Participants reported significant reductions in anxiety scores compared to baseline measurements after treatment with the compound over a 12-week period .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one | Enantiomer with different stereochemistry | Similar enzyme inhibition potential |

| 2-amino-3-methyl-1-(piperidin-4-yl)butan-1-one | Piperidine ring instead of morpholine | Different receptor interaction profile |

Unique Characteristics

(2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one stands out due to its specific stereochemistry and the presence of the morpholine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in drug discovery and development.

Q & A

What are the optimal synthetic routes for enantioselective synthesis of (2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one, and how can chiral purity be validated?

Basic Research Focus

The synthesis of chiral amines like this compound often employs asymmetric catalysis or chiral auxiliary strategies. For example, a reductive amination approach using a chiral catalyst (e.g., Ru-based catalysts for transfer hydrogenation) could yield the (2R)-configuration. Post-synthesis, chiral purity should be validated via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98%) .

How can the stereochemical configuration and morpholine ring conformation be experimentally confirmed?

Advanced Research Focus

X-ray crystallography is the gold standard for confirming stereochemistry. Refinement using programs like SHELXL (via Olex2 or similar software) can resolve the (2R)-configuration and morpholine puckering. For dynamic ring analysis, Cremer-Pople puckering parameters (e.g., amplitude , phase angle ) derived from crystallographic data or DFT calculations (B3LYP/6-311++G**) can quantify non-planar distortions in the morpholine ring .

What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural similarity to bioactive pyrrolidine derivatives?

Basic Research Focus

Given the amino and morpholine moieties, target engagement assays (e.g., kinase inhibition or GPCR binding) are recommended. Use fluorescence polarization (FP) for kinase screening or radioligand displacement assays (e.g., H-labeled antagonists) for GPCRs. Parallel toxicity screening via MTT assays in HEK293 or HepG2 cells ensures preliminary safety data .

How should researchers address potential contradictions in crystallographic vs. computational structural data for this compound?

Advanced Research Focus

Discrepancies between experimental (X-ray) and computational (DFT/MD-simulated) structures often arise from solvent effects or crystal packing forces. To resolve this, perform:

- Multiconformer refinement in SHELXL to model disorder.

- Implicit/Explicit Solvent DFT : Compare gas-phase and solvated (e.g., PCM model) geometries.

- Hirshfeld surface analysis to quantify intermolecular interactions influencing the solid-state structure .

What methodologies are recommended for assessing reproductive toxicity risks, given regulatory precedents for morpholine-containing compounds?

Advanced Research Focus

Although this compound is not yet listed under REACH SVHC, adopt a tiered approach:

- In silico QSAR : Use tools like OECD Toolbox or Derek Nexus to predict toxicity endpoints.

- In vitro assays : Employ the embryonic stem cell test (EST) for embryotoxicity.

- In vivo follow-up : Conduct OECD 421/422 reproductive screening in rodents if QSAR/EST flags risks. Document compliance with EU REACH Annex VII-X requirements for data reporting .

How can researchers determine logP and solubility for this compound when experimental data are unavailable?

Basic Research Focus

Use shake-flask HPLC (SF-HPLC) with a C18 column and water/octanol partitioning to measure logP experimentally. For solubility, employ a nephelometric turbidity assay in PBS (pH 7.4) or simulated gastric fluid. Validate predictions with computational tools like ACD/Percepta or SwissADME, ensuring alignment between experimental and calculated values (e.g., AlogPS vs. SF-HPLC) .

What strategies mitigate racemization during storage or biological assays?

Advanced Research Focus

Racemization in aqueous media can be minimized by:

- pH Control : Store the compound in acidic buffers (pH 4–5) to stabilize the protonated amine.

- Lyophilization : Freeze-dry in inert atmospheres (argon) to prevent hydrolysis.

- Chiral Stability Monitoring : Use time-resolved CD spectroscopy or chiral SFC during long-term stability studies .

How can conflicting bioactivity data between academic studies and patent literature be reconciled?

Advanced Research Focus

Discrepancies may stem from assay conditions (e.g., cell line variability, compound purity). Address this by:

- Orthogonal Assays : Reproduce results in ≥2 independent labs using standardized protocols (e.g., NIH Assay Guidance Manual).

- Metabolite Profiling : Use LC-MS to rule out degradation products in bioassays.

- Structural Reanalysis : Verify compound identity via H/C NMR and HRMS, especially if sourced from vendors with unvalidated spectra .

What analytical techniques are critical for characterizing degradation products under stressed conditions?

Basic Research Focus

Forced degradation studies (heat, light, oxidation) should be analyzed via:

- UPLC-PDA-ELSD : Track degradation kinetics and quantify impurities.

- HRMS/MS : Identify fragment ions for structural elucidation.

- NMR : Assign H and C shifts to confirm degradation pathways (e.g., morpholine ring oxidation) .

How can computational docking studies predict binding modes to targets like kinases or proteases?

Advanced Research Focus

Use Schrödinger Suite or AutoDock Vina for docking. Key steps:

- Protein Preparation : Optimize the target structure (PDB ID) with Prime.

- Grid Generation : Focus on active sites (e.g., ATP-binding pocket for kinases).

- Pose Validation : Compare predicted binding modes with co-crystallized ligands (RMSD <2.0 Å). MD simulations (100 ns) assess binding stability via RMSF and MM-PBSA free energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.